

physicochemical properties of 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylisoxazole-5-carboxylic acid**

Cat. No.: **B082512**

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An In-depth Technical Guide on the Physicochemical Properties of **3-Ethylisoxazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Ethylisoxazole-5-carboxylic acid** (CAS No. 14633-21-7). The isoxazole ring is a significant heterocyclic moiety in medicinal chemistry, known to be a bioisostere for the carboxylic acid group and a key component in numerous biologically active compounds.[\[1\]](#)[\[2\]](#) This document consolidates available data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to clarify key workflows.

Core Compound Identification

A clear identification of the molecule is fundamental for any scientific investigation. The table below summarizes the key identifiers for **3-Ethylisoxazole-5-carboxylic acid**.

Identifier	Value	Reference
Compound Name	3-Ethylisoxazole-5-carboxylic acid	[3] [4]
Synonyms	3-ethyl-1,2-oxazole-5-carboxylic acid, 3-Ethyl-5-carboxy-isoxazol	[3] [4]
CAS Number	14633-21-7	[3] [4]
Molecular Formula	C ₆ H ₇ NO ₃	[3] [4] [5]
Molecular Weight	141.12 g/mol	[3] [4] [5]
SMILES	O=C(C1=CC(CC)=NO1)O	[3]
InChI Key	WHBIWWYTGXQXSD-UHFFFAOYSA-N	[5]

Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and computational data for **3-Ethylisoxazole-5-carboxylic acid**. It is important to note that specific experimental data for this compound, such as melting point and pKa, are not readily available in the cited literature; therefore, data for analogous compounds and predicted values are included for reference.

Property	Value	Data Type	Reference
LogP (Octanol-Water Partition Coefficient)	0.9352	Computational	[3]
Topological Polar Surface Area (TPSA)	63.33 Å ²	Computational	[3]
Hydrogen Bond Acceptors	3	Computational	[3]
Hydrogen Bond Donors	1	Computational	[3]
Rotatable Bonds	2	Computational	[3]
Melting Point	121-125 °C	Experimental (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)	[6]
Boiling Point	293.9 ± 35.0 °C	Predicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)	[7]
pKa	2.42 ± 0.32	Predicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)	[7]
Form	Solid	Experimental	[5]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	General Guideline	[3] [4]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are representative protocols for the synthesis and characterization of isoxazole carboxylic acids, adapted from literature on closely related analogues.

Protocol 1: Synthesis via Hydrolysis of Ethyl Ester Precursor

This protocol describes a general method for obtaining an isoxazole carboxylic acid by hydrolyzing its corresponding ethyl ester. This is a common final step in multi-step syntheses of such compounds.[\[8\]](#)

Materials and Reagents:

- **3-Ethylisoxazole-5-carboxylic acid ethyl ester**
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water (H₂O)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve **3-Ethylisoxazole-5-carboxylic acid ethyl ester** (1 equivalent) in a mixture of tetrahydrofuran, methanol, and water.
- Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.
- Stir the reaction at room temperature for 18-20 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel.

- Adjust the pH of the aqueous layer to ~2 by adding 1N HCl.
- Extract the aqueous layer three times with ethyl acetate.[8]
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **3-Ethylisoxazole-5-carboxylic acid**, typically as a solid.[8]

Protocol 2: Characterization and Purity Determination

The identity and purity of the synthesized compound must be confirmed. The following are standard methods for the characterization of novel isoxazole derivatives.[2][9]

1. Melting Point Determination:

- A small sample of the crystalline solid is placed in a capillary tube.
- The tube is heated in a melting point apparatus, and the temperature range from the first appearance of liquid to a completely clear melt is recorded.[10]

2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the compound.
- Method: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution method using solvents like acetonitrile and water with a modifier (e.g., trifluoroacetic acid) is typically employed. The purity is calculated based on the area of the product peak relative to the total peak area at a specific wavelength (e.g., 254 nm). An assay of $\geq 96.0\%$ is a common purity standard.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure.
- Method: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl_3 or DMSO-d_6 . The chemical shifts (δ), multiplicity, and

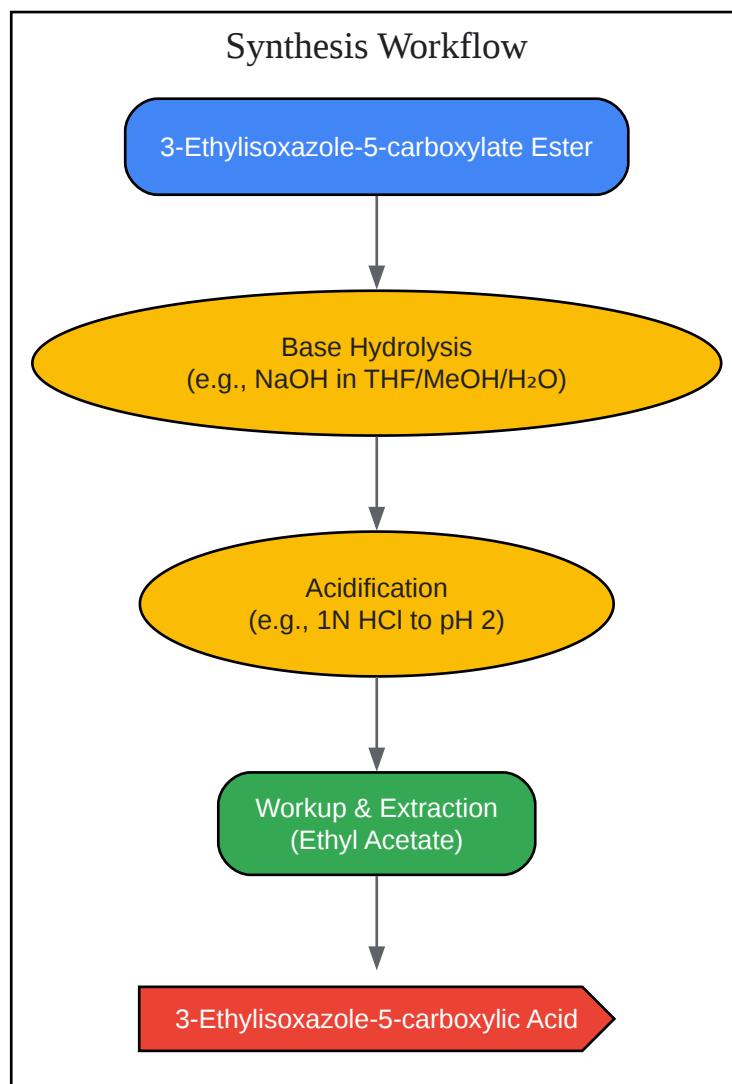
integration of the peaks are analyzed to confirm the presence of the ethyl group, the isoxazole ring proton, and the carboxylic acid proton, and to ensure the overall structure is correct.

4. Acid-Base Titration:

- Purpose: To determine the assay (purity) of the carboxylic acid.
- Method: A precisely weighed sample of the acid is dissolved in a suitable solvent (e.g., aqueous ethanol). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a pH meter or an indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[10]

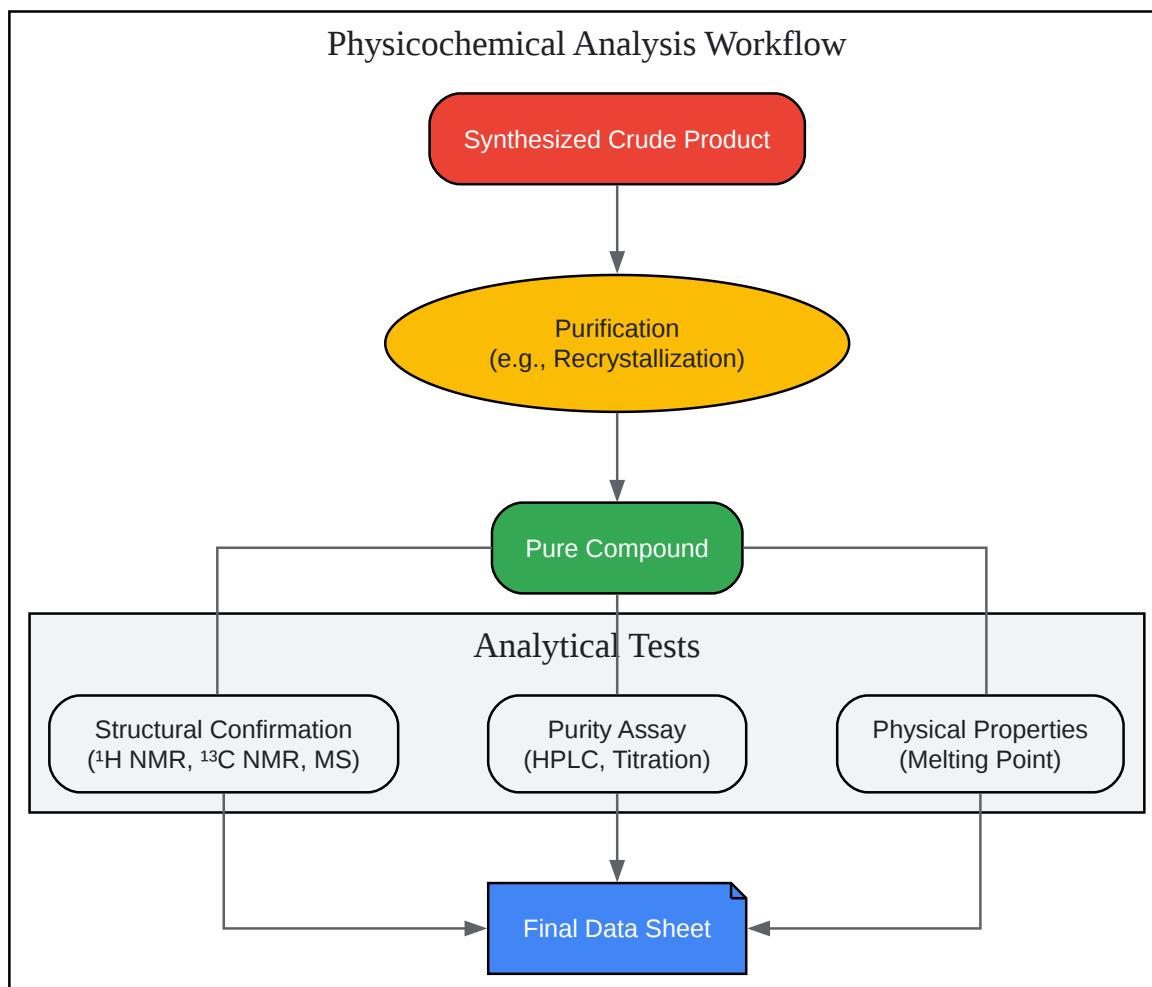
Visualizations: Workflows and Relationships

Diagrams are provided to visually represent the key processes involved in the synthesis and analysis of **3-Ethylisoxazole-5-carboxylic acid**.



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Caption: General synthesis workflow for **3-Ethylisoxazole-5-carboxylic acid** via ester hydrolysis.



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Caption: Workflow for the characterization and property determination of the synthesized compound.

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- To cite this document: BenchChem. [physicochemical properties of 3-Ethylisoxazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082512#physicochemical-properties-of-3-ethylisoxazole-5-carboxylic-acid>]

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